N-hex-5-ynylmethanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N-hex-5-ynylmethanesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-3-4-5-6-7-8-11(2,9)10/h1,8H,4-7H2,2H3 |
InChI Key |
IHSMHRNUXWPHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCCC#C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Hex 5 Ynylmethanesulfonamide
Established Synthetic Routes to Alkynyl Sulfonamides
The traditional synthesis of alkynyl sulfonamides, including N-hex-5-ynylmethanesulfonamide, generally involves the reaction of an amine with a sulfonyl chloride or the coupling of an alkyne with a sulfonamide. A common and straightforward approach is the reaction of hex-5-yn-1-amine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The solvent of choice is often a non-protic solvent like dichloromethane or diethyl ether.
Another established method involves the coupling of a terminal alkyne with a sulfonamide. For the synthesis of this compound, this would entail the reaction of 1-hexyne with methanesulfonamide (B31651). This transformation often requires a catalyst, with copper salts being commonly employed. For instance, the copper-catalyzed alkynylation of sulfonamides with 1-bromo-1-alkynes has been demonstrated to produce N-(1-alkynyl)sulfonamides in good to excellent yields. This method offers a direct way to form the C-N bond at the alkyne.
Novel Synthetic Approaches to this compound
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of alkynyl sulfonamides. These approaches often utilize catalytic systems to achieve higher yields, better selectivity, and milder reaction conditions.
Exploration of Diverse Reaction Pathways for Alkyne and Sulfonamide Introduction
The synthesis of this compound can be envisioned through several reaction pathways that strategically introduce the alkyne and sulfonamide functionalities. One such pathway is the palladium-catalyzed coupling of an aryl or vinyl halide with a sulfonamide, followed by the introduction of the alkyne moiety. While this is a multi-step process, it allows for the construction of more complex sulfonamide structures.
A more direct approach involves the transition-metal-free reaction of sulfonamides with alkynyl chlorides. This method provides a robust route to both internal and terminal ynamides and tolerates a variety of functional groups.
Catalytic Synthesis Approaches
Catalysis, particularly by transition metals, has become a cornerstone in the synthesis of complex organic molecules, including alkynyl sulfonamides. Gold, rhodium, and palladium catalysts have shown significant utility in activating alkynes and facilitating their reaction with sulfonamides.
Transition metal catalysis offers a powerful tool for the functionalization of alkynes. In the context of synthesizing this compound, transition metals can be employed to activate the terminal alkyne of a precursor for subsequent reaction with a sulfonamide or to facilitate the coupling of the alkyne and sulfonamide components. For example, palladium catalysts are widely used in Sonogashira coupling reactions to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. A similar strategy could be adapted for the C-N bond formation in alkynyl sulfonamides.
Gold catalysts, particularly gold(I) complexes, have emerged as highly effective catalysts for the activation of alkynes towards nucleophilic attack. Gold(I) catalysts can activate terminal alkynes, making them more susceptible to addition by sulfonamides. This approach can lead to the formation of N-alkenylsulfonamides, which could then be further transformed if necessary. Gold catalysis is also prominent in the synthesis and subsequent reactions of ynamides (N-alkynyl amides), which are structurally related to N-alkynyl sulfonamides. Gold-catalyzed intramolecular reactions of alkynes with sulfonamides have been utilized to synthesize various nitrogen-containing heterocycles. While these are cyclization reactions, the underlying principles of alkyne activation by gold could be applied to intermolecular reactions for the synthesis of this compound.
Strategies for Derivatization and Further Functionalization of this compound
This compound possesses two primary reactive sites amenable to chemical modification: the terminal alkyne and the methanesulfonamide nitrogen. These functional groups allow for a diverse range of transformations, enabling the molecule to be tailored for various applications in chemical biology and materials science. Strategies for its derivatization focus on leveraging the unique reactivity of each moiety to introduce new functionalities, build complex molecular architectures, or conjugate the molecule to larger systems.
The terminal alkyne group (–C≡CH) is a versatile functional handle for a variety of coupling and conjugation reactions. Its linear geometry and unique reactivity make it a cornerstone of "click chemistry," providing a powerful tool for covalently linking this compound to other molecules with high efficiency and specificity. nih.gov
One of the most prominent methods for alkyne modification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the terminal alkyne with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. The reaction is highly reliable and can be performed under mild, often aqueous, conditions, making it suitable for bioconjugation applications. nih.govtandfonline.com A related technique, the strain-promoted azide-alkyne cycloaddition (SPAAC), proceeds without a cytotoxic copper catalyst, which is advantageous when working with living systems. nih.gov
Another key strategy is the Sonogashira coupling, a cross-coupling reaction that uses palladium and copper catalysts to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. oup.com This method is instrumental in synthesizing conjugated systems, extending the π-system of the molecule and potentially altering its electronic or photophysical properties.
The Glaser-Hay coupling offers a method to dimerize terminal alkynes, creating a symmetric diyne linkage. nih.gov This reaction, typically catalyzed by a copper(I) salt in the presence of an oxidant, can be used to create larger, more complex structures. Furthermore, the alkyne terminus can undergo various other transformations, including hydroamination, hydrothiolation, and carbometalation, to introduce diverse functional groups. A modified Kinugasa reaction has also been reported for the amidation of terminal alkynes using copper-promoted oxidation with nitrones. acs.org
The following table summarizes key conjugation strategies applicable to the alkyne terminus of this compound.
| Reaction Type | Reactant Partner | Catalyst/Reagents | Resulting Linkage | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) (R-N₃) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole | High efficiency, mild conditions, bioorthogonal. nih.govtandfonline.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., DIBO, BCN) | None (Catalyst-free) | 1,2,3-Triazole | Copper-free, suitable for live-cell labeling. nih.gov |
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base | Aryl/Vinyl Alkyne | Forms C-C bonds, creates conjugated systems. oup.com |
| Glaser-Hay Coupling | Terminal Alkyne | Cu(I) salt (e.g., CuCl), Oxidant (e.g., O₂) | Diyne (R-C≡C-C≡C-R) | Dimerizes alkynes to form conjugated diynes. nih.gov |
| Thiol-yne Reaction | Thiol (R-SH) | Radical initiator or base | Vinyl Sulfide | Adds sulfur functionality across the triple bond. |
The methanesulfonamide group (–NHSO₂CH₃) is known for its chemical stability, often serving as a bioisostere for other functional groups in medicinal chemistry. However, it can also undergo specific chemical transformations, primarily centered on the nitrogen atom.
N-alkylation is a common modification strategy for sulfonamides. The hydrogen atom on the nitrogen is acidic and can be removed by a base, allowing for the introduction of an alkyl group via reaction with an alkyl halide. organic-chemistry.orgdnu.dp.ua This transformation can be used to attach different functionalized alkyl chains to the sulfonamide nitrogen, further expanding the molecule's structural diversity. Manganese-catalyzed N-alkylation using alcohols as the alkylating agents has also been demonstrated as an efficient method. acs.org
Another approach involves the transformation of the sulfonamide into an N-sulfonyl imine. This can be achieved through reactions with aldehydes under specific conditions, providing an intermediate that can be further functionalized. mdpi.com While the sulfonamide bond itself is robust, under certain harsh conditions, it can be cleaved. For instance, reductive cleavage can remove the entire methanesulfonyl group, revealing the primary amine. However, these conditions are often not compatible with sensitive functional groups.
In some contexts, the methanesulfonyl group can act as a leaving group in elimination reactions, particularly if the sulfonamide is part of a more complex, strained ring system, though this is less common for a simple acyclic sulfonamide like this compound. nih.gov The sulfonamide can also be involved in intramolecular cyclization reactions if a suitable reactive partner is present elsewhere in the molecule or in an intermolecular reaction partner. nih.gov
The table below outlines potential transformations for the methanesulfonamide moiety.
| Transformation Type | Reagents | Resulting Moiety | Purpose |
| N-Alkylation | Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X) | N-Alkyl-N-hex-5-ynylmethanesulfonamide | Introduce new alkyl chains or functional groups. organic-chemistry.orgdnu.dp.ua |
| N-Arylation | Arylboronic Acid, Cu(II) Acetate | N-Aryl-N-hex-5-ynylmethanesulfonamide | Attach aromatic systems directly to the nitrogen. |
| Formation of N-Sulfonyl Imine | Aldehyde, PhI(OAc)₂, I₂ | Imine derivative | Create a reactive imine for further functionalization. mdpi.com |
| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄, SmI₂) | Hex-5-yn-1-amine | Deprotection to reveal the primary amine. |
Advanced Mechanistic Studies of N Hex 5 Ynylmethanesulfonamide Reactivity
Fundamental Reaction Mechanisms Involving the Terminal Alkyne Group
The carbon-carbon triple bond of the terminal alkyne in N-hex-5-ynylmethanesulfonamide is electron-rich, making it susceptible to electrophilic attack and a partner in various cycloaddition reactions.
Electrophilic Activation and Nucleophilic Attack at the Alkyne
The transformation of the alkyne group often begins with its activation by an electrophile, typically a metal catalyst. Silver(I) complexes, for instance, are known for their high π-Lewis acidity and carbophilic nature, allowing them to selectively activate terminal alkynes. nih.gov This activation occurs through the formation of a silver-π complex, which polarizes the C≡C bond and renders the alkyne carbons more susceptible to nucleophilic attack. nih.gov
Once activated, the alkyne can be attacked by a variety of nucleophiles. The 1,4-conjugate addition, or Michael addition, is a common pathway for alkynes conjugated with electron-withdrawing groups. researchgate.netbham.ac.uk While this compound lacks direct conjugation to the sulfonamide group, the principle of nucleophilic attack on an activated alkyne remains relevant. The reaction's efficiency and outcome are highly dependent on the specific nucleophile, catalyst, and reaction conditions. researchgate.netbham.ac.uk Softer nucleophiles, such as thiols and amines, are commonly used and can lead to quantitative conversions under ambient conditions, a characteristic feature of click-type reactions. bham.ac.uk The mechanism involves the attack of the nucleophile on one of the alkyne carbons, leading to a vinyl intermediate which is then protonated to yield the final product.
Cycloaddition Pathways Beyond Click Chemistry
While the [3+2] cycloaddition with azides (click chemistry) is the most prominent reaction of terminal alkynes, this compound can theoretically participate in other cycloaddition pathways. Transition-metal catalysis enables a diverse range of such reactions for forming various heterocyclic structures. researchgate.net These cycloadditions are valuable for synthesizing complex molecular frameworks.
Examples of such cycloaddition reactions involving terminal alkynes include:
[4+2] Annulation: Copper-catalyzed [4+2] annulation cascades of substrates like 2-bromo-1-arylpropan-1-ones with terminal alkynes can produce substituted naphthalenones. researchgate.net
[5+2] Cycloaddition: Lewis acid or rhodium-catalyzed [5+2] cycloadditions can be used to form seven-membered rings, such as azepines. researchgate.net
[3+2+2] Cycloaddition: This is another pathway for forming seven-membered heterocyclic compounds. researchgate.net
These reactions significantly expand the synthetic utility of the alkyne group in this compound beyond the formation of triazoles, providing access to a wide array of complex molecular architectures. researchgate.net
Mechanistic Investigations of Click Chemistry Reactions with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. It is a highly efficient, regiospecific, and widely used method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govmdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. The reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups. nih.gov The mechanism involves multiple reversible steps, beginning with the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring intermediate before undergoing ring contraction and protonolysis to yield the final 1,2,3-triazole product and regenerate the copper(I) catalyst. nih.gov
Catalyst Systems and Ligand Effects on Reaction Efficiency
The efficiency of the CuAAC reaction is highly dependent on the catalyst system. While the standard catalyst generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) is widely used, various pre-formed copper(I) complexes and heterogeneous catalysts have been developed to improve efficiency and facilitate catalyst removal. mdpi.comnih.gov Heterogeneous catalysts, such as copper(I) supported on silica (B1680970) gel or other polymers, offer the advantage of easy recovery and reuse. semanticscholar.orgmdpi.com
Ligands play a crucial role in stabilizing the copper(I) oxidation state, preventing catalyst poisoning, and accelerating the reaction rate. nih.govnih.govresearchgate.net The choice of ligand can significantly impact the reaction's performance.
| Ligand | Typical Effect on Reaction | Key Features |
|---|---|---|
| Tris(benzyltriazolylmethyl)amine (TBTA) | Accelerates reaction and protects Cu(I) from oxidation. nih.gov | Widely used in bioconjugation in aqueous media. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Forms highly active catalysts, often for solvent-free conditions. nih.gov | Can achieve very high turnover numbers. nih.gov |
| Phosphines (e.g., PPh₃) | Forms effective catalysts for use in organic solvents. nih.gov | Chelating phosphine (B1218219) ligands are less common. nih.gov |
| Amines (e.g., Et₃N) | Can act as a base and a ligand, influencing reaction rate. mdpi.com | Often used in conjunction with Cu(I) salts. mdpi.com |
Kinetic and Thermodynamic Considerations for Triazole Formation
The formation of the 1,2,3-triazole ring via CuAAC is thermodynamically favorable, which drives the reaction to completion. Kinetically, the reaction is complex, with the rate law varying depending on factors like reactant concentrations, the presence of ligands, and the solvent system. researchgate.net Studies have shown that the reaction can be second order with respect to the copper catalyst, suggesting that a binuclear copper intermediate may be involved in the rate-determining step. researchgate.net
Copper-Free Click Chemistry Approaches
Copper-free click chemistry reactions are vital for applications in biological systems where the cytotoxicity of a copper catalyst is a concern. organic-chemistry.org The most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, enabling the conjugation of molecules in complex biological environments. rsc.org However, the term "strain-promoted" specifically refers to the use of a cyclic alkyne, such as a cyclooctyne, where significant ring strain (approximately 18 kcal/mol) is the driving force for the reaction. organic-chemistry.orgresearchgate.net This strain is released upon the [3+2] cycloaddition with an azide, dramatically accelerating the reaction rate without the need for a catalyst. rsc.orgresearchgate.net
This compound is a linear, terminal alkyne. As such, it does not possess the requisite ring strain to participate in a canonical SPAAC reaction. The uncatalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide, known as the Huisgen cycloaddition, can occur without a copper catalyst but is characterized by a very high activation energy barrier. mdpi.com Consequently, this thermal reaction is exceedingly slow at ambient temperatures and typically requires significant heat, which is incompatible with biological applications. mdpi.commdpi.com Therefore, while this compound can undergo a copper-free cycloaddition with an azide, it is not classified as a strain-promoted reaction.
The mechanism of a true SPAAC reaction is a concerted [3+2] cycloaddition. researchgate.netmdpi.com The high reactivity is almost entirely attributable to the release of ring strain in the cyclic alkyne as it transforms from a bent, high-energy state to the more stable, planar triazole ring. researchgate.netresearchgate.net Density functional theory (DFT) calculations have shown that the energy required to distort the azide and the strained alkyne into the transition-state geometry is significantly lower than for a linear alkyne. researchgate.net This rapid kinetics at physiological temperatures is the key to the bioorthogonality of SPAAC; the reaction proceeds efficiently in living systems without interfering with native biochemical processes. organic-chemistry.orgresearchgate.net
In contrast, the uncatalyzed cycloaddition of this compound with an azide lacks this strain-based driving force. The reaction follows the classical Huisgen 1,3-dipolar cycloaddition mechanism, which, while also a concerted process, has a much higher activation energy. mdpi.com This high energy barrier leads to slow reaction rates, making the uncatalyzed reaction of terminal alkynes generally unsuitable for bioorthogonal labeling, where speed and efficiency at low concentrations are paramount. arxiv.org The lack of regioselectivity, often producing a mixture of 1,4- and 1,5-substituted triazole isomers, is another drawback of the thermal reaction with terminal alkynes. mdpi.commdpi.com
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
To understand the intricate details of reaction pathways, theoretical and computational methods are indispensable. These approaches allow for the characterization of transient structures like transition states and reactive intermediates that are difficult or impossible to observe experimentally.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanism of the azide-alkyne cycloaddition. For the uncatalyzed reaction involving a terminal alkyne, representative of this compound, these calculations reveal a high activation energy barrier, confirming the slow nature of the reaction.
Studies on simple terminal alkynes, such as propyne, reacting with methylazide show that the process occurs through an asynchronous, one-step mechanism with a transition state that has very low polar character. scispace.com The calculated activation energies for the formation of the two possible regioisomers (1,4- and 1,5-) are very similar, which explains the lack of regioselectivity in the thermal, uncatalyzed reaction. scispace.com The most significant factor contributing to the high activation barrier is the energy required to distort the azide and alkyne molecules into the geometry of the transition state.
Below is a table summarizing representative computational data for the uncatalyzed cycloaddition of simple azides and terminal alkynes, which serves as a model for the reactivity of this compound.
| Reactants | Computational Method | Transition State | Activation Energy (kcal/mol) | Reaction Exothermicity (kcal/mol) |
|---|---|---|---|---|
| Methylazide + Propyne | B3LYP/6-31G(d) | TS14 (1,4-regioisomer) | 18.84 | -70.85 |
| Methylazide + Propyne | B3LYP/6-31G(d) | TS15 (1,5-regioisomer) | 18.51 | -70.93 |
| HN₃ + Acetylene | (calculation details vary) | (unspecified) | 29.9 (ΔG‡) | -52 (ΔG) |
Data adapted from computational studies on uncatalyzed azide-alkyne cycloadditions. scispace.com
While quantum chemical calculations are excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide insight into the dynamic aspects of a reaction. For reactions with high energy barriers like the Huisgen cycloaddition, standard MD is often insufficient. Advanced techniques like metadynamics are employed to accelerate the exploration of the reaction's free energy surface.
Metadynamics simulations of the Huisgen cycloaddition can shed light on the conformational changes required for the reactants to approach each other and reach the transition state. These simulations can help resolve ongoing debates about the reaction mechanism, for instance, by evaluating the probability of a concerted versus a stepwise pathway involving a diradical intermediate. The simulations can map the entire free energy landscape, revealing the most favorable reaction coordinates and identifying key reactive intermediates.
Applications in Chemical Biology and Bioorthogonal Chemistry
N-hex-5-ynylmethanesulfonamide as a Precursor for Bioorthogonal Probes
The defining characteristic of this compound for its use as a bioorthogonal probe is its terminal alkyne. This functional group is a key player in "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding.
Design Principles for Alkyne-Tagged Biomolecules
The design of effective alkyne-tagged biomolecules hinges on several key principles. The alkyne tag should be small and chemically inert within biological systems to avoid interfering with the natural function of the biomolecule it is attached to. The terminal alkyne in this compound fits this criterion, offering a reactive site for click chemistry without being overly bulky. Furthermore, the linker connecting the alkyne to the biomolecule of interest must be carefully chosen to ensure proper exposure of the alkyne for reaction while maintaining the biomolecule's native conformation and function. The hexyl chain in this compound provides a flexible spacer. The sulfonamide group could be functionalized to attach to various biomolecules, serving as a reactive handle for conjugation.
Development of Isotopically Tagged Probes for Quantitative Analysis
For quantitative proteomics and other analytical applications, bioorthogonal probes are often synthesized with isotopic labels. A molecule like this compound could be synthesized using precursors containing heavy isotopes, such as ¹³C or ¹⁵N. When these isotopically labeled probes are used to tag biomolecules, the resulting mass shift allows for their differentiation and quantification by mass spectrometry. This approach, often referred to as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) when applied to metabolic labeling, enables the precise measurement of changes in protein abundance or modification levels under different cellular conditions.
Interrogation of Biological Systems via Click Chemistry
The terminal alkyne of this compound would readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified reporter molecules. This "click" reaction would enable the visualization and study of biomolecules that have been tagged with the this compound probe.
Strategies for Labeling and Tracking of Cellular Components
A probe derived from this compound could be used to label and track various cellular components. For instance, if the sulfonamide moiety were modified to mimic a natural substrate, it could be metabolically incorporated into a class of biomolecules. Following incorporation, the alkyne handle would be exposed on the surface of these molecules. The addition of an azide-containing fluorophore would then allow for the visualization of these molecules within the cell using fluorescence microscopy. This strategy has been widely used to study the dynamics of glycans, proteins, and lipids.
Applications in Proteomics and Nucleic Acid Research
In proteomics, alkyne-containing probes are invaluable for activity-based protein profiling (ABPP). A reactive group designed to target a specific enzyme class could be attached to the sulfonamide end of this compound. This probe would then covalently bind to the active sites of target enzymes. Subsequent click reaction with a biotin-azide would enable the enrichment and identification of these enzymes from complex protein lysates using mass spectrometry. rsc.org
Similarly, in nucleic acid research, alkyne-modified nucleosides can be incorporated into DNA or RNA during replication or transcription. A probe based on this compound could potentially be adapted for such purposes, allowing for the labeling and subsequent analysis of newly synthesized nucleic acids. nih.gov
Methodologies for Cysteine-Reactivity Profiling Using Alkyne Probes
Cysteine residues play critical roles in protein function and are often targeted by covalent drugs. Alkyne probes are used to profile the reactivity of cysteine residues across the proteome. While iodoacetamide-alkyne is a common reagent for this purpose, a molecule like this compound could potentially be functionalized with a cysteine-reactive warhead. The sulfonamide group itself can, under certain conditions, react with nucleophiles. This would create a probe for identifying hyper-reactive cysteine residues, which are often indicative of important functional roles. nih.gov The subsequent click reaction with a reporter tag would facilitate the identification of these modified proteins.
Integration into Activity-Based Protein Profiling (ABPP) Methodologies
This compound is a specialized chemical tool utilized within the sophisticated methodology of activity-based protein profiling (ABPP). This chemoproteomic technique is designed to assess the functional state of entire enzyme families directly in complex biological samples, such as cell or tissue lysates. creative-biolabs.com The core principle of ABPP involves the use of active-site-directed chemical probes to covalently label active enzymes. nih.govwikipedia.org Inactive forms of enzymes, such as zymogens or inhibitor-bound enzymes, will not react with these probes, allowing for a direct readout of enzyme function. nih.govmdpi.com
The structure of this compound is ideally suited for its role in ABPP. It incorporates a methanesulfonamide (B31651) group, a functional group related to sulfonyl fluorides and sulfonates which are known to act as reactive groups ("warheads") that can covalently modify nucleophilic residues in the active sites of certain enzyme classes. nih.govfrontiersin.org However, the most critical feature for its application in modern ABPP is the terminal alkyne. This alkyne group serves as a bioorthogonal handle, meaning it is chemically inert to the vast array of functional groups present in a biological system but can be selectively reacted with a partner molecule. nih.govnih.gov
This bioorthogonal handle is indispensable for the two-step "click chemistry" approach in ABPP. frontiersin.org In the first step, the biological sample is treated with the alkyne-bearing probe, this compound, which covalently labels its target proteins. In the second step, a reporter tag containing a complementary azide (B81097) group is added. This leads to a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which attaches the reporter tag to the probe-labeled protein. frontiersin.org The reporter tag can be a fluorophore for visualization via in-gel fluorescence scanning or a biotin (B1667282) tag for the affinity purification and subsequent identification of the labeled proteins by mass spectrometry. creative-biolabs.comwikipedia.org This modular approach allows for greater flexibility and improved cell permeability of the probe, as the bulkier reporter tag is introduced after the initial labeling event. frontiersin.org
While the methanesulfonamide group itself can be a reactive warhead, this compound can also be synthetically incorporated into more complex probe structures. For instance, the N-acyl-N-alkyl sulfonamide (NASA) warhead, which has been integrated into probes for targeting G-protein coupled receptors, demonstrates the utility of sulfonamide-based reactive groups in covalent labeling. nih.gov By attaching the hex-5-ynyl group to various binding scaffolds or reactive groups, researchers can generate a diverse array of customized probes to profile different enzyme families, such as metalloproteases or kinases. nih.govnih.govnih.gov
The application of such alkynyl-sulfonamide probes enables the identification of novel enzyme targets and the characterization of inhibitor selectivity across the proteome. nih.govnih.gov For example, ABPP has been used to identify off-targets of drugs, providing crucial information for drug development and optimization. nih.gov The data gathered from these experiments can reveal changes in enzyme activity associated with disease states, making this approach a powerful tool for biomarker discovery and for understanding the molecular mechanisms of pathology.
Table 1: Research Findings on Alkynyl Probes in ABPP This table presents generalized findings from the application of alkynyl probes, similar in principle to this compound, in ABPP studies.
| Probe Type | Target Enzyme Class | Biological System | Reporter Tag | Key Finding | Reference |
|---|---|---|---|---|---|
| Alkyne-tagged Sulfonyl Fluoride | Serine Hydrolases | Human Cancer Cells | Biotin / Fluorophore | Profiled enzyme activity changes in cancer; identified off-targets of inhibitors. | nih.gov |
| Alkyne-tagged Hydroxamate | Metalloproteases | Invasive Cancer Cells | Biotin | Identified up-regulated metalloproteases in invasive cancer cells. | nih.govresearchgate.net |
| N-acyl-N-alkyl Sulfonamide (NASA) with Alkyne | G-Protein Coupled Receptors (GPCRs) | HEK293T Cells | Biotin | Demonstrated specific covalent labeling of the Adenosine A2B Receptor. | nih.gov |
| Alkyne-tagged Artemisinin | Various | Plasmodium falciparum | Biotin | Identified 124 potential protein targets of the antimalarial drug. | frontiersin.org |
N Hex 5 Ynylmethanesulfonamide As a Versatile Synthetic Building Block
Role in Combinatorial Chemistry Library Synthesis
Combinatorial chemistry is a powerful strategy for rapidly generating large collections of compounds, known as chemical libraries, which can be screened for desired properties. nih.govresearchgate.net The unique structure of N-hex-5-ynylmethanesulfonamide, featuring two distinct and reactive functional groups, allows for its effective use in creating these libraries.
The dual functionality of this compound enables the synthesis of a wide variety of molecular scaffolds. The sulfonamide nitrogen can undergo reactions such as alkylation, arylation, and acylation, while the terminal alkyne provides a handle for numerous coupling reactions. This allows for the systematic modification of the molecule at two independent points, leading to a geometrically diverse set of products from a single starting material. For instance, the sulfonamide can be functionalized first, followed by a diversification step utilizing the alkyne, or vice versa. This strategic flexibility is a cornerstone of building libraries with broad structural diversity.
High-throughput synthesis (HTS) aims to produce a large number of compounds in a parallel and automated fashion. researchgate.netumb.edu The terminal alkyne in this compound is particularly well-suited for HTS methodologies due to its participation in highly reliable and efficient "click chemistry" reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, where the alkyne reacts with a wide range of organic azides to form stable 1,2,3-triazole rings. This reaction is known for its high yield, mild reaction conditions, and tolerance of various functional groups, making it ideal for automated, parallel synthesis in microtiter plates.
Table 1: Representative "Click" Reactions for High-Throughput Synthesis
| Alkyne Component | Azide (B81097) Partner | Catalyst | Resulting Scaffold |
|---|---|---|---|
| This compound | Benzyl azide | CuSO₄ / Sodium Ascorbate | 1-benzyl-4-(...)triazole |
| This compound | 1-azido-4-fluorobenzene | CuSO₄ / Sodium Ascorbate | 1-(4-fluorophenyl)-4-(...)triazole |
Construction of Complex Organic Molecules
Beyond library synthesis, this compound is instrumental in the targeted construction of more intricate molecular structures, including macrocycles and polymers.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net This approach is highly efficient for building molecular complexity rapidly. nih.gov The alkyne functionality of this compound can participate in various MCRs. For example, in a variation of the Mannich reaction, it can react with an aldehyde and an amine to generate propargylamines. mdpi.com Similarly, it can be used in A³-coupling (aldehyde-alkyne-amine) reactions to create functionalized amines, which are valuable intermediates in organic synthesis.
Table 2: Examples of Multi-component Reactions
| Reaction Type | Reactants | Catalyst | Product Class |
|---|---|---|---|
| A³-Coupling | This compound, Benzaldehyde, Piperidine (B6355638) | Cu(I) salt | Propargylamine |
The terminal alkyne is a key functional group for both macrocyclization and polymerization. In macrocyclization, a molecule containing this compound can be designed to have a second reactive group at the other end. An intramolecular reaction, often a click reaction or a metal-catalyzed coupling, can then be used to form a large ring structure. Such macrocycles are of significant interest in medicinal chemistry and materials science.
For polymerization, the alkyne can undergo reactions like alkyne metathesis or be incorporated into polymerization schemes with other monomers. This can lead to the formation of advanced polymers with tailored properties, where the sulfonamide group can influence solubility, thermal stability, or provide sites for further functionalization.
Integration into Medicinal Chemistry Lead Discovery Programs
In medicinal chemistry, the process of identifying a "hit" from a screening campaign and developing it into a "lead" compound is a critical phase of drug discovery. nih.govnih.gov this compound serves as a valuable scaffold in this process. The methanesulfonamide (B31651) group is a well-known pharmacophore found in many approved drugs, often acting as a bioisostere for carboxylic acids or phenols and participating in hydrogen bonding with biological targets.
The alkyne handle allows for the rapid and systematic modification of a lead compound's structure. nih.gov Chemists can use the high-throughput synthesis strategies mentioned earlier to quickly generate a library of analogs around an initial hit. This allows for the efficient exploration of the structure-activity relationship (SAR), helping to optimize properties like potency, selectivity, and pharmacokinetic profile. nih.gov The ability to rapidly create dozens or hundreds of related compounds makes this building block a powerful tool for accelerating the hit-to-lead optimization process in modern drug discovery. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl azide |
| 1-azido-4-fluorobenzene |
| 3-azidopropan-1-ol |
| Copper(I) sulfate |
| Sodium Ascorbate |
| Benzaldehyde |
| Piperidine |
| Isocyanide |
Rational Design of Conjugates and Adducts for Biological Evaluation
The rational design of molecules for biological testing often involves conjugating a known molecular probe or bioactive molecule to a partner that can modify its properties, such as solubility, cell permeability, or target residence time. The terminal alkyne group of this compound makes it an ideal component for such strategies, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govspringernature.com This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, specificity, and biocompatibility, allowing for the reliable formation of a stable 1,2,3-triazole linkage between an alkyne and an azide. sigmaaldrich.comjenabioscience.com
In a typical design, a biomolecule or a small molecule drug candidate is functionalized with an azide group. This compound can then be "clicked" onto this azide-modified molecule. The methanesulfonamide portion of the resulting conjugate can serve several purposes: it can act as a hydrogen bond donor and acceptor, potentially improving interaction with a biological target, or it can serve as a non-metabolically labile mimic of an amide bond. acs.org This approach allows for the modular synthesis of novel conjugates whose biological activities can be systematically evaluated.
For instance, researchers might conjugate this compound to an azide-modified fluorescent dye to create a chemical probe for tracking the localization of specific cellular components. Alternatively, it could be attached to a known inhibitor to explore new binding interactions mediated by the sulfonamide group. The reliability of the CuAAC reaction ensures that these complex adducts can be synthesized in high yields, facilitating their subsequent biological assessment. nih.govspringernature.com
Below is a representative table illustrating the design of hypothetical conjugates for biological screening, where this compound is coupled with various azide-containing molecules of interest.
| Conjugate ID | Azide-Containing Partner | Resulting Conjugate Structure (Post-Click Reaction) | Rationale for Biological Evaluation |
| Cpd-001 | 3-azido-7-hydroxycoumarin | Triazole-linked coumarin dye | To create a fluorescent probe for cellular imaging or target engagement studies. |
| Cpd-002 | Azido-PEG3-Biotin | Triazole-linked biotinylated adduct | For use in affinity-based protein profiling or pull-down assays. |
| Cpd-003 | (S)-2-Azidopropanoic acid | Triazole-linked chiral fragment | To explore stereospecific interactions within an enzyme active site. |
Scaffold Design for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The goal of DOS is to efficiently explore large regions of chemical space to identify novel bioactive compounds. nih.gov this compound serves as an excellent starting scaffold for DOS due to its two orthogonal functional groups that can be independently modified.
The sulfonamide group is a highly valued scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs. citedrive.comnih.govnih.gov It is metabolically robust and can engage in crucial hydrogen bonding interactions with protein targets. ajchem-b.com The nitrogen atom of the methanesulfonamide can be further alkylated or acylated, introducing a point of diversity.
Simultaneously, the terminal alkyne provides a gateway to a vast number of chemical transformations. vectorlabs.comrsc.org Beyond the CuAAC reaction described previously, the alkyne can undergo Sonogashira coupling, hydroamination, or various cycloaddition reactions to build complex heterocyclic systems. This dual reactivity allows for a "build/couple/pair" strategy where the core scaffold is first established ("build"), different partners are attached via the alkyne ("couple"), and subsequent intramolecular reactions can lead to complex cyclic structures ("pair").
A hypothetical DOS library starting from this compound could be constructed as follows:
Diversification at the Sulfonamide: The sulfonamide nitrogen is alkylated with a variety of electrophiles (R¹-X).
Diversification at the Alkyne: The terminal alkyne of each resulting product is then subjected to a CuAAC reaction with a panel of diverse azides (R²-N₃).
This two-dimensional diversification approach can rapidly generate a large library of unique compounds from a small number of starting materials. The resulting molecules would vary in their stereochemistry, appendage diversity, and underlying scaffold shape, making them well-suited for screening against a wide range of biological targets.
The table below illustrates a small subset of a potential library generated from the this compound scaffold, showcasing the introduction of diversity at two key positions.
| Library Compound ID | R¹ Group (at Sulfonamide-N) | R² Group (from Azide) | Final Compound Class |
| DOS-A1 | Benzyl | 4-Methoxyphenyl | Aryl-substituted triazole |
| DOS-A2 | Benzyl | Cyclohexyl | Alkyl-substituted triazole |
| DOS-B1 | Propargyl | 4-Methoxyphenyl | Bis-alkyne sulfonamide derivative |
| DOS-B2 | Propargyl | Cyclohexyl | Heterobifunctional scaffold |
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation of N-hex-5-ynylmethanesulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide the primary framework of the carbon and proton skeleton.
Advanced 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the hexynyl chain to the methanesulfonamide (B31651) moiety.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, clearly mapping the sequence of methylene (B1212753) groups (-CH₂-) in the hexynyl chain and their connection to the nitrogen atom.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the structure based on the chemical shift of its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be critical in confirming the connectivity across the sulfonamide group, for instance, by showing a correlation between the N-H proton and the carbon of the methyl group on the sulfur atom.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique provides information on molecular conformation and packing in the solid state, which can differ from the solution state, and can be used to characterize different polymorphs of this compound derivatives. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| CH₃-S | ~2.9 - 3.1 (s) | ~40 - 45 | Correlation to N-H proton |
| S-NH- | ~5.0 - 6.0 (t, broad) | - | Correlation to CH₃-S carbon and N-CH₂ carbon |
| N-CH₂-CH₂ | ~3.1 - 3.3 (q) | ~42 - 47 | Correlation to S-NH proton |
| N-CH₂-CH₂-CH₂ | ~1.6 - 1.8 (p) | ~28 - 32 | - |
| N-(CH₂)₂-CH₂-CH₂ | ~1.5 - 1.7 (p) | ~24 - 28 | - |
| ≡C-CH₂-CH₂ | ~2.2 - 2.4 (td) | ~17 - 21 | Correlation to terminal alkyne carbons (≡C-H and C≡C-H) |
| C ≡C-H | - | ~82 - 86 | Correlation to ≡C-H proton and protons on adjacent -CH₂- group |
| C≡C -H | ~1.9 - 2.1 (t) | ~68 - 72 | Correlation to carbons of adjacent -CH₂- group |
Note: Predicted values are based on typical ranges for similar functional groups. openochem.orgucsb.edu s=singlet, t=triplet, q=quartet, p=pentet, td=triplet of doublets.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to confirm its structure. nih.govresearchgate.net For this compound (C₇H₁₃NO₂S), HRMS can provide a measured mass-to-charge ratio (m/z) that is sufficiently accurate to distinguish its molecular formula from other possibilities. mdpi.com
Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule [M+H]⁺ would undergo collision-induced dissociation, leading to characteristic fragment ions. The fragmentation of sulfonamides often involves cleavage of the S-N bond and the S-C bond. nih.govbenthamdirect.com A plausible fragmentation pathway for this compound would involve key losses such as the methanesulfonyl group or cleavage within the hexynyl chain. nih.govingentaconnect.com
Key predicted fragmentation pathways include:
Loss of SO₂: A common rearrangement in sulfonamides can lead to the loss of sulfur dioxide (64 Da). nih.gov
Cleavage of the S-N bond: This would generate fragments corresponding to the methanesulfonyl moiety and the protonated hexynylamine.
Cleavage of the N-C bond: This would result in the formation of a hexynyl radical and a protonated methanesulfonamide fragment.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Origin |
| [M+H]⁺ | [C₇H₁₄NO₂S]⁺ | 176.0740 | Protonated parent molecule |
| [M+H - SO₂]⁺ | [C₇H₁₄NS]⁺ | 112.0682 | Loss of sulfur dioxide via rearrangement nih.gov |
| [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | 98.0964 | Cleavage of the N-S bond with hydrogen transfer |
| [CH₄NO₂S]⁺ | [CH₄NO₂S]⁺ | 94.9984 | Cleavage of the N-C bond with protonation of the sulfonamide |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. syncsci.com For this compound, these techniques are ideal for confirming the presence of the key sulfonamide and terminal alkyne moieties. nih.gov
Sulfonamide Group: The S=O stretching vibrations typically appear as two strong bands in the IR spectrum. The N-H stretch will also be a prominent feature.
Terminal Alkyne Group: The C≡C stretch is often weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum due to the polarizability of the triple bond. libretexts.org The ≡C-H stretch gives a characteristic sharp band at a high wavenumber in the IR spectrum. libretexts.org
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| Terminal Alkyne (≡C-H) | C-H Stretch | ~3300 (strong, sharp) | ~3300 (medium) | A hallmark of a terminal alkyne. libretexts.org |
| Terminal Alkyne (C≡C) | C≡C Stretch | ~2120 (weak to medium) | ~2120 (strong) | Often stronger in Raman than in IR for non-symmetrical alkynes. libretexts.org |
| Sulfonamide (N-H) | N-H Stretch | ~3250 (medium, broad) | ~3250 (weak) | Position can be affected by hydrogen bonding. |
| Sulfonamide (S=O) | Asymmetric S=O Stretch | ~1350 (strong) | ~1350 (medium) | One of two characteristic strong bands for the sulfonyl group. |
| Sulfonamide (S=O) | Symmetric S=O Stretch | ~1160 (strong) | ~1160 (strong) | The second characteristic strong band for the sulfonyl group. |
| Alkane (C-H) | C-H Stretch | ~2850-2960 (strong) | ~2850-2960 (strong) | Arises from the methylene groups of the hexyl chain. |
Chromatographic and Separation Sciences for Purity Assessment and Isolation of Derivatives
Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, and byproducts, as well as for assessing the final purity of the compound. wu.ac.th
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the method of choice for purity assessment. nih.govwu.ac.th A typical method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
Detection: A photodiode array (PDA) detector can monitor the elution profile at multiple wavelengths, providing information about the purity of the main peak. Coupling HPLC to a mass spectrometer (LC-MS) allows for peak identification based on mass-to-charge ratio, confirming the identity of the main product and any impurities. researchgate.net
The purity of a sample is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram. For the isolation of derivatives or for purification on a larger scale, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | PDA at 210 nm |
| Injection Volume | 10 µL |
| Expected Result | Purity > 95% (based on peak area integration) |
Future Prospects and Emerging Research Areas
Expanded Applications in Material Science and Supramolecular Chemistry
In material science, terminal alkynes are valuable functional groups for the synthesis of polymers and functional materials through polymerization or surface modification reactions. The alkyne group of N-hex-5-ynylmethanesulfonamide could be used to graft the molecule onto surfaces, creating functionalized materials with tailored properties. The sulfonamide group could introduce hydrogen bonding capabilities, influencing the self-assembly and bulk properties of the resulting materials.
In supramolecular chemistry, the directed, non-covalent interactions of molecules are studied. The sulfonamide group of this compound can act as both a hydrogen bond donor and acceptor, potentially enabling its participation in the formation of well-ordered supramolecular structures such as gels, liquid crystals, or molecular cages. The alkyne provides a reactive handle for further functionalization of these assemblies.
Catalytic Asymmetric Synthesis Utilizing this compound as a Chiral Precursor or Ligand Component
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral molecules. The alkyne can be functionalized to create a stereocenter, and the sulfonamide group can direct or influence the stereochemical outcome of such reactions.
Furthermore, this compound could be modified to act as a ligand for transition metal catalysts. The sulfonamide nitrogen and potentially the alkyne's pi system could coordinate to a metal center. By introducing chiral elements into the backbone of the ligand derived from this compound, it may be possible to develop new catalysts for asymmetric transformations.
Automated Synthesis and Flow Chemistry Approaches for Scalable Production and Derivatization
The scalable and efficient synthesis of this compound and its derivatives would be crucial for its application in the aforementioned areas. Automated synthesis and flow chemistry offer significant advantages over traditional batch synthesis in terms of reproducibility, safety, and scalability.
Future research could focus on developing a continuous flow process for the synthesis of this compound. This would likely involve the reaction of 5-hexyn-1-amine with methanesulfonyl chloride under flow conditions. The optimization of reaction parameters such as temperature, residence time, and stoichiometry could be rapidly achieved using automated systems. Furthermore, a flow chemistry platform could be designed to allow for the sequential derivatization of the alkyne or sulfonamide group, enabling the rapid generation of a library of related compounds for screening in various applications.
Q & A
Basic Research Questions
Q. What are the optimal solvent systems for synthesizing N-hex-5-ynylmethanesulfonamide, and how do they influence reaction yields?
- Methodological Answer : Empirical solvent screening is critical. For sulfonamide synthesis, polar aprotic solvents (e.g., THF, MeOH) often enhance nucleophilic substitution efficiency. For example, methanol (MeOH) and ethanol (EtOH) yield higher conversions (~70-76%) in sulfonamide reactions compared to non-polar solvents like DCM (~55%) . Solvent choice should balance reactivity, solubility, and safety (e.g., avoiding high-boiling solvents for easier purification).
Q. How can chromatographic methods (e.g., HPLC) be optimized for purity analysis of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is effective for sulfonamide separation. Adjust retention times by modifying mobile phase polarity or pH. For example, sulfonamide mixtures are resolved using a 1.52008 HPLC column with UV detection at 254 nm . Pre-column derivatization may enhance detection sensitivity for trace impurities.
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for sulfonamides: use PPE (gloves, goggles), avoid inhalation of dust, and store at 2–8°C in airtight containers. Similar compounds (e.g., N-methylmethanesulfonamide) are classified as skin irritants (Category 2) and require fume hood use during synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer : Validate computational models (e.g., PubChem-predicted pKa or boiling points) using experimental techniques. For instance, experimentally determine pKa via potentiometric titration and compare with predicted values (e.g., 8.20±0.10 for analogous sulfonamides) . Adjust force fields in molecular dynamics simulations if systematic deviations occur.
Q. What strategies are effective for analyzing contradictory spectroscopic data (e.g., NMR vs. IR) in characterizing this compound?
- Methodological Answer : Cross-validate using complementary techniques. For NMR, assign peaks via 2D-COSY or HSQC to resolve overlapping signals. IR can confirm sulfonamide functional groups (S=O stretching at ~1150-1350 cm⁻¹). If contradictions persist, synthesize a deuterated analog or use X-ray crystallography for structural confirmation .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?
- Methodological Answer : Synthesize analogs with modifications to the hexynyl chain or sulfonamide group. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computational docking results. For example, substituents on the phenyl ring in similar sulfonamides significantly alter COX-2 selectivity . Use QSAR models to prioritize synthetic targets.
Methodological Considerations
Q. What steps are critical for adapting literature synthesis protocols to novel sulfonamide derivatives like this compound?
- Answer :
Literature Review : Identify analogous reactions (e.g., sulfonylation of alkynyl amines) .
Pilot Testing : Optimize reaction time, temperature, and stoichiometry in small batches.
Purification : Scale-up using flash chromatography or recrystallization (e.g., hexane/ethyl acetate).
Validation : Confirm structure via LC-MS and elemental analysis.
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Answer :
- Process Control : Monitor intermediates via TLC or in-line IR spectroscopy.
- Statistical Design : Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent purity, catalyst loading) .
- Quality Metrics : Establish acceptance criteria for yield (>70%), purity (>95% by HPLC), and residual solvent levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
